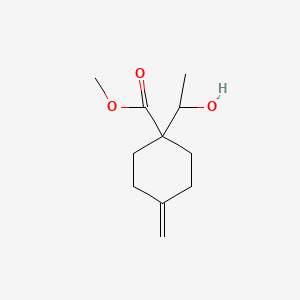
Methyl 1-(1-hydroxyethyl)-4-methylidenecyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(1-hydroxyethyl)-4-methylidenecyclohexane-1-carboxylate is an organic compound with a complex structure that includes a cyclohexane ring, a hydroxyethyl group, and a methylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(1-hydroxyethyl)-4-methylidenecyclohexane-1-carboxylate typically involves multiple steps. One common method starts with the cyclohexane ring, which is functionalized to introduce the hydroxyethyl and methylidene groups. The reaction conditions often require specific catalysts and solvents to ensure the correct orientation and attachment of these groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The methylidene group can be reduced to a methyl group.
Substitution: Various substituents can be introduced at different positions on the cyclohexane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated cyclohexane derivatives.
Scientific Research Applications
Methyl 1-(1-hydroxyethyl)-4-methylidenecyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 1-(1-hydroxyethyl)-4-methylidenecyclohexane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with enzymes or receptors, while the methylidene group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Methyl 1-(1-hydroxyethyl)-4-methylcyclohexane-1-carboxylate: Lacks the methylidene group.
Ethyl 1-(1-hydroxyethyl)-4-methylidenecyclohexane-1-carboxylate: Has an ethyl ester instead of a methyl ester.
Uniqueness: Methyl 1-(1-hydroxyethyl)-4-methylidenecyclohexane-1-carboxylate is unique due to the presence of both the hydroxyethyl and methylidene groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl 1-(1-hydroxyethyl)-4-methylidenecyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-8-4-6-11(7-5-8,9(2)12)10(13)14-3/h9,12H,1,4-7H2,2-3H3 |
InChI Key |
OFPIRAOFWTZELV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CCC(=C)CC1)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















